molecular formula C7H12F3N B1530743 4-Methyl-4-(trifluoromethyl)piperidine CAS No. 1526572-40-6

4-Methyl-4-(trifluoromethyl)piperidine

Cat. No.: B1530743
CAS No.: 1526572-40-6
M. Wt: 167.17 g/mol
InChI Key: FDQYCGCOGDNQHS-UHFFFAOYSA-N
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Description

4-Methyl-4-(trifluoromethyl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a trifluoromethyl group at the same carbon atom. This compound is of interest in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(trifluoromethyl)piperidine typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpiperidine and trifluoromethylating agents.

  • Trifluoromethylation Reaction: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.

  • Purification: The reaction mixture is purified to isolate the desired product, often involving techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as ketones or aldehydes.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Various substituted piperidines.

Scientific Research Applications

4-Methyl-4-(trifluoromethyl)piperidine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It is explored for its potential therapeutic effects in treating various diseases, including neurological disorders and inflammation.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Methyl-4-(trifluoromethyl)piperidine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. It may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

4-Methyl-4-(trifluoromethyl)piperidine is compared with other similar compounds to highlight its uniqueness:

  • 4-(Trifluoromethyl)piperidine: Lacks the methyl group, resulting in different chemical and biological properties.

  • 4-Methylpiperidine: Does not have the trifluoromethyl group, leading to variations in reactivity and applications.

  • Trifluoromethylated Piperidines: Other derivatives with different substituents on the piperidine ring, each with unique properties and uses.

Properties

IUPAC Name

4-methyl-4-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c1-6(7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQYCGCOGDNQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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